REACTION_CXSMILES
|
[H-].[K+].Br[C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][C:8]([CH2:13][N:14]([CH3:16])[CH3:15])=[CH:7]2.C([Li])CCC.CN([CH:25]=[O:26])C>C1COCC1>[CH3:15][N:14]([CH2:13][C:8]1[NH:9][C:10]2[C:6]([CH:7]=1)=[CH:5][C:4]([CH:25]=[O:26])=[CH:12][CH:11]=2)[CH3:16] |f:0.1|
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Name
|
|
Quantity
|
0.79 g
|
Type
|
reactant
|
Smiles
|
[H-].[K+]
|
Name
|
|
Quantity
|
1.24 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=C(NC2=CC1)CN(C)C
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
7.4 mL
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Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise at 0° C. over a period of 15 minutes under nitrogen
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
was added rapidly
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued at −10° C. for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was carefully quenched with 1N aq. HCl (10 mL)
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with ethyl acetate (150 mL)
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with water (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine (100 mL), and dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC=1NC2=CC=C(C=C2C1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |